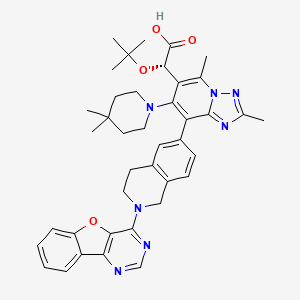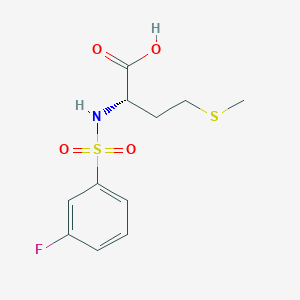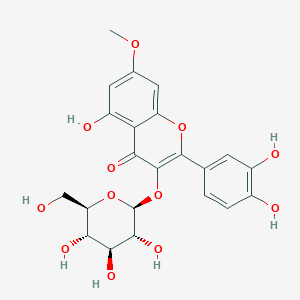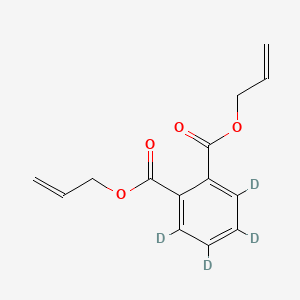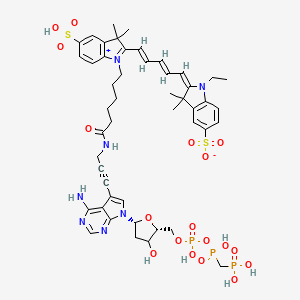
Cy5-dATP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy5-dATP, also known as Cyanine 5-deoxyadenosine triphosphate, is a dye-modified deoxyadenosine triphosphate widely used in non-radioactive DNA labeling reactions. This compound is particularly useful in various enzymatic incorporation methods such as reverse transcription, nick translation, random primed labeling, and polymerase chain reaction (PCR). This compound is known for its red fluorescence, making it an essential tool in fluorescence in situ hybridization (FISH) probes and microarray-based experiments .
準備方法
Synthetic Routes and Reaction Conditions
Cy5-dATP is synthesized through the modification of deoxyadenosine triphosphate (dATP) with the Cy5 dye. The process involves the conjugation of the Cy5 dye to the deoxyadenosine triphosphate molecule, typically through a series of chemical reactions that ensure the stability and functionality of the final product. The reaction conditions often include the use of specific solvents, temperature control, and pH adjustments to optimize the yield and purity of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and high throughput. The process includes rigorous quality control measures to maintain the stability and fluorescence properties of the compound. The final product is usually stored at low temperatures and protected from light to prevent degradation .
化学反応の分析
Types of Reactions
Cy5-dATP undergoes various chemical reactions, including:
Substitution Reactions: The Cy5 dye is attached to the deoxyadenosine triphosphate through substitution reactions.
Enzymatic Incorporation: This compound is incorporated into DNA strands through enzymatic reactions such as reverse transcription, nick translation, and PCR
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Solvents: Water, ethanol, and other organic solvents.
Enzymes: DNA polymerases, reverse transcriptases, and other enzymes involved in DNA synthesis.
Buffers: Tris-HCl, EDTA, and other buffering agents to maintain optimal pH conditions
Major Products Formed
The major products formed from the reactions involving this compound are Cy5-labeled DNA strands, which exhibit red fluorescence. These labeled DNA strands are used in various molecular biology applications, including FISH and microarray experiments .
科学的研究の応用
Cy5-dATP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of fluorescently labeled DNA for various analytical techniques.
Biology: Essential in studying gene expression, DNA-protein interactions, and cellular processes through fluorescence-based assays.
Medicine: Utilized in diagnostic techniques such as FISH to detect genetic abnormalities and in the development of new therapeutic approaches.
Industry: Applied in the production of diagnostic kits and research tools for molecular biology laboratories
作用機序
Cy5-dATP exerts its effects through the incorporation of the Cy5 dye into DNA strands. The Cy5 dye provides red fluorescence, which allows for the visualization and analysis of DNA in various experimental setups. The molecular targets of this compound include DNA polymerases and other enzymes involved in DNA synthesis. The pathways involved in its mechanism of action are primarily related to the enzymatic incorporation of the dye-labeled nucleotide into DNA strands .
類似化合物との比較
Similar Compounds
Cy3-dATP: Another dye-modified deoxyadenosine triphosphate with green fluorescence.
Fluorescein-dATP: A dye-modified deoxyadenosine triphosphate with green fluorescence.
Rhodamine-dATP: A dye-modified deoxyadenosine triphosphate with red fluorescence
Uniqueness of Cy5-dATP
This compound is unique due to its red fluorescence, which provides distinct advantages in multiplexing experiments where multiple fluorescent labels are used. Its stability and high quantum yield make it a preferred choice for various molecular biology applications, including FISH and microarray-based experiments .
特性
分子式 |
C48H60N7O18P3S2 |
|---|---|
分子量 |
1180.1 g/mol |
IUPAC名 |
(2E)-2-[(2E,4E)-5-[1-[6-[3-[4-amino-7-[(2R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonomethyl)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C48H60N7O18P3S2/c1-6-53-36-20-18-32(77(65,66)67)24-34(36)47(2,3)40(53)15-9-7-10-16-41-48(4,5)35-25-33(78(68,69)70)19-21-37(35)54(41)23-12-8-11-17-42(57)50-22-13-14-31-27-55(46-44(31)45(49)51-29-52-46)43-26-38(56)39(72-43)28-71-76(63,64)73-75(61,62)30-74(58,59)60/h7,9-10,15-16,18-21,24-25,27,29,38-39,43,56H,6,8,11-12,17,22-23,26,28,30H2,1-5H3,(H8-,49,50,51,52,57,58,59,60,61,62,63,64,65,66,67,68,69,70)/t38?,39-,43-/m1/s1 |
InChIキー |
LIKXZLMYQRRWPK-ZDBKWBDUSA-N |
異性体SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C6=NC=NC(=C56)N)[C@H]7CC([C@H](O7)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)(C)C |
正規SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C6=NC=NC(=C56)N)C7CC(C(O7)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


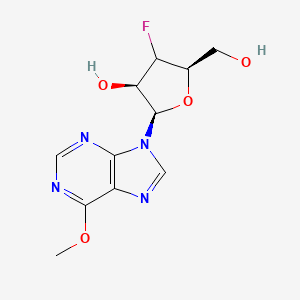
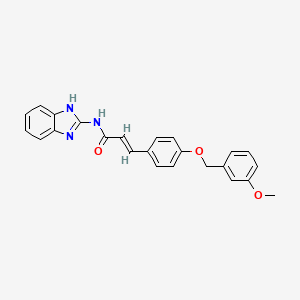
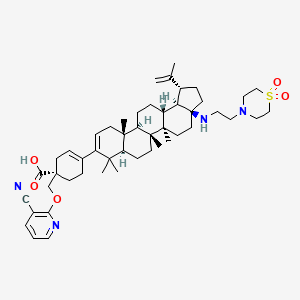
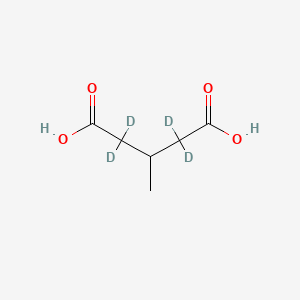
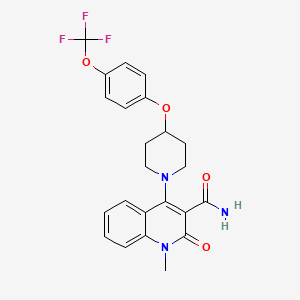
![(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid](/img/structure/B12392859.png)
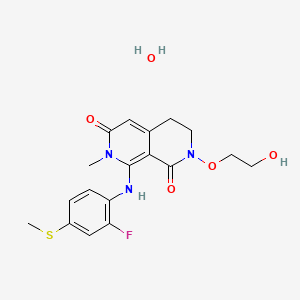
![(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12392861.png)
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
